molecular formula C9H20N2O B7861284 2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol

2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol

Cat. No.: B7861284
M. Wt: 172.27 g/mol
InChI Key: HGRZYMONHRHJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic aromatic organic compound with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methylpiperidin-4-ylmethylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors. The choice of reactor depends on the scale of production and the desired purity of the final product. The process involves the same reaction conditions as mentioned above but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is being explored for its potential use in drug development, particularly in the treatment of neurological disorders.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-Methylpiperidine

  • 4-Aminopiperidine

  • Piperidine

  • N-Methylpiperidine

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRZYMONHRHJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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